molecular formula C18H24O B13129683 1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone

1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone

Cat. No.: B13129683
M. Wt: 256.4 g/mol
InChI Key: PKLIFIJWWQYZRR-UHFFFAOYSA-N
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Description

1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone is a complex organic compound with a unique structure. It is characterized by its multiple methyl groups and a hexahydro-s-indacen core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone typically involves multiple steps One common method includes the alkylation of a suitable precursor with methyl groups, followed by cyclization to form the hexahydro-s-indacen core

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,5-Tetramethylbenzene: Similar in having multiple methyl groups but lacks the hexahydro-s-indacen core.

    1,1,3,3-Tetramethyldisiloxane: Similar in having multiple methyl groups but has a different core structure.

    1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Similar in having multiple methyl groups but has a different core structure.

Uniqueness

1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone is unique due to its specific combination of a hexahydro-s-indacen core and multiple methyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

1-(3,3,5,5-tetramethyl-1,2,6,7-tetrahydro-s-indacen-1-yl)ethanone

InChI

InChI=1S/C18H24O/c1-11(19)14-10-18(4,5)16-9-15-12(8-13(14)16)6-7-17(15,2)3/h8-9,14H,6-7,10H2,1-5H3

InChI Key

PKLIFIJWWQYZRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(C2=C1C=C3CCC(C3=C2)(C)C)(C)C

Origin of Product

United States

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